3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-6(8(13)14)4-12(7)9/h4-5H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVDKPOJYPVQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC2=NC(=CN12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds. The reaction conditions often include the use of a dehydrating system comprising 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a three-reactor multistage system. This method allows for the continuous production of the compound, enhancing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Anticancer Activity
One of the primary areas of research involves the anticancer properties of thiazole derivatives. The imidazo[2,1-b][1,3]thiazole core is known for its biological activity. Recent studies have shown that compounds with this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of the thiazole scaffold demonstrated IC values in the low micromolar range against breast cancer cells, indicating strong potential as an anticancer agent .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activity. Research has indicated that 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can inhibit the growth of several pathogenic bacteria and fungi.
- Data Table : Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes findings from various studies highlighting its effectiveness against common pathogens .
Organic Electronics
The unique electronic properties of thiazole compounds make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
The following table summarizes key derivatives of imidazo[2,1-b][1,3]thiazole-6-carboxylic acid and their properties:
Key Differences and Trends
Substituent Effects on Bioactivity: Thiopyrano[2,3-d]thiazole derivatives (e.g., rel-(5R,6S,7S)-2-oxo-5-phenyl-7-aryl analogues) exhibit moderate anticancer activity in NCI 60-cell line assays, highlighting the importance of fused ring systems for biological activity .
Esters (e.g., ethyl carboxylates) are common intermediates for prodrug strategies, enhancing cell permeability compared to carboxylic acids .
Biological Activity
3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 224.28 g/mol
- Density : 1.36 g/cm³ (predicted)
- pKa : -4.42 (predicted) .
Synthesis
The compound is synthesized through the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in a multistage system. This method allows for efficient production without isolating intermediate compounds, enhancing yield and purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cells : The compound showed a dose-dependent inhibition of cell proliferation.
- Lung Cancer Cells : It induced apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, potentially through the modulation of the NF-κB signaling pathway .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors involved in cancer progression and inflammation. For example, it has been shown to bind to cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- IC50 Values :
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced edema formation and inflammatory cell infiltration in animal models. This suggests its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, anti-inflammatory |
| Imidazo[2,1-b]thiazole-6-carboxylic acid | Structure | Moderate anticancer activity |
| Benzothiazole-6-carboxylic acid | Structure | Limited biological activity |
The presence of the tert-butyl group in this compound enhances its stability and may improve its binding affinity to molecular targets compared to other similar compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and how can purity be optimized?
- Methodological Answer :
- Begin with condensation reactions between tert-butylamine and thiazole precursors, followed by cyclization under controlled temperatures (70–90°C) to form the imidazo-thiazole core. Carboxylic acid functionalization can be achieved via hydrolysis of ester intermediates using NaOH/EtOH .
- Purification: Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) to isolate the compound ≥98% purity . Monitor reaction progress via TLC (silica gel, UV detection).
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Employ - and -NMR in DMSO-d6 to confirm tert-butyl group integration (δ 1.3–1.5 ppm) and carboxylic proton (broad signal at δ 12–13 ppm) .
- FT-IR : Identify the carboxylic acid C=O stretch (~1700 cm) and thiazole ring vibrations (1600–1500 cm) .
- LC-MS : Use electrospray ionization (ESI) in negative mode to verify molecular ion [M-H] and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .
- Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemistry : Optimize geometries using DFT (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
- Machine Learning : Train models on existing bioactivity data to predict ADMET profiles and synthetic feasibility .
Q. How to resolve contradictions in catalytic activity data across studies?
- Methodological Answer :
- Statistical DOE : Apply a fractional factorial design to isolate variables (e.g., solvent polarity, catalyst loading) that influence activity discrepancies .
- Control Experiments : Replicate conflicting studies under identical conditions (pH, temperature) to verify reproducibility .
- Meta-Analysis : Use hierarchical clustering to group studies by reaction conditions and identify outlier datasets .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?
- Methodological Answer :
- Continuous Flow Systems : Implement microreactors for precise temperature control and reduced side reactions .
- Mixing Efficiency : Optimize impeller design (e.g., Rushton turbines) to ensure homogeneity in viscous reaction mixtures .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like IR spectroscopy for real-time monitoring .
Q. How to design experiments for assessing the compound’s stability under varying conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
